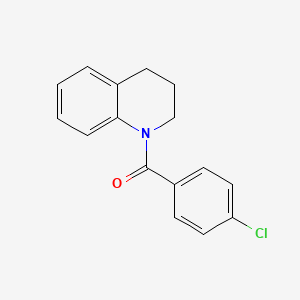

1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOCUTDIKCJDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1,2,3,4 Tetrahydroquinolines

General Synthetic Routes to 1,2,3,4-Tetrahydroquinoline (B108954) Core

The construction of the foundational 1,2,3,4-tetrahydroquinoline scaffold can be achieved through several established chemical strategies. These methods primarily focus on either building the heterocyclic ring system from acyclic precursors or modifying an existing quinoline (B57606) structure.

Cyclization Reactions for Tetrahydroquinoline Ring Formation

Cyclization reactions represent a fundamental approach to constructing the tetrahydroquinoline ring. These methods typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered heterocyclic ring. One common strategy is the intramolecular cyclization of appropriately substituted anilines. For instance, domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for synthesizing 1,2,3,4-tetrahydroquinolines from simple starting materials. mdpi.com These reactions can involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. mdpi.comnih.gov

Another notable cyclization approach involves radical-mediated intramolecular C–H amination. This method can afford 1,2,3,4-tetrahydroquinoline derivatives from N-substituted arylpropylamines. nih.gov For example, ground state radical-mediated reactions using reagents like Ru(bpy)3Cl2 under acidic conditions can yield the desired cyclized products in moderate to excellent yields. nih.gov Additionally, enantioselective synthesis of tetrahydroquinolines can be achieved through a one-pot transformation involving aerobic oxidation and a 1,5-hydride transfer/cyclization sequence. acs.org

| Cyclization Method | Starting Material | Key Reagents/Conditions | Product |

| Domino Reaction | 2-Nitroarylketones/aldehydes | Hydrogen, 5% Pd/C | 1,2,3,4-Tetrahydroquinolines |

| Radical-Mediated C-H Amination | N-2,4-dinitrophenoxy derivatives of arylpropylamines | Ru(bpy)3Cl2, acidic conditions, air atmosphere | 1-Methyl-1,2,3,4-tetrahydroquinolines |

| Aerobic Oxidation/1,5-Hydride Transfer | 3-Arylprop-2-en-1-ol derivatives | Ru(VII) catalyst | Ring-fused tetrahydroquinolines |

Hydrogenation and Reduction Protocols for Quinoline Precursors

A prevalent and direct method for synthesizing 1,2,3,4-tetrahydroquinolines is the partial reduction of the corresponding quinoline precursors. This approach selectively saturates the pyridine (B92270) ring of the quinoline system while leaving the benzene (B151609) ring intact.

Catalytic hydrogenation is a widely employed technique. pharmaguideline.com Various catalysts, including palladium on carbon (Pd/C), have demonstrated high activity and selectivity for this transformation under mild conditions. rsc.org For instance, a nitrogen-doped carbon-supported Pd catalyst can afford high yields of 1,2,3,4-tetrahydroquinolines at 50 °C and 20 bar of H2. rsc.org Other catalytic systems, such as those based on cobalt, have also been developed for the heterogeneous hydrogenation of quinolines. thieme-connect.com

Transfer hydrogenation offers an alternative to using molecular hydrogen. nih.gov This method utilizes hydrogen donor molecules, such as isopropanol (B130326) or formic acid, in the presence of a suitable catalyst. For example, manganese pincer complexes have been shown to catalyze the transfer hydrogenation of quinolines. nih.gov Additionally, gold nanoparticles supported on TiO2 can catalyze the reduction of quinolines using hydrosilanes and ethanol. researchgate.net

Furthermore, chemical reduction methods using reagents like zinc borohydride (B1222165) have been developed for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com

| Reduction Method | Catalyst/Reagent | Hydrogen Source | Key Features |

| Catalytic Hydrogenation | Pd/CN | H2 gas | High yields under mild conditions (50 °C, 20 bar H2). rsc.org |

| Catalytic Hydrogenation | Granular Cobalt | H2 gas | Heterogeneous catalyst, substrate-dependent temperature (70–150 °C). thieme-connect.com |

| Transfer Hydrogenation | Manganese PN3 Pincer Catalyst | Isopropanol, 1-phenylethanol | Atom-efficient pathway with water as the only byproduct. nih.gov |

| Transfer Hydrogenation | Au/TiO2 | Hydrosilanes/Ethanol | Solvent-free conditions. researchgate.net |

| Chemical Reduction | Zinc Borohydride | - | Simple and convenient procedure. tandfonline.com |

Aza-Annulation Strategies

Aza-annulation strategies involve the formation of the nitrogen-containing ring through a formal [4+2] cycloaddition reaction, often referred to as an aza-Diels-Alder reaction. These methods are valuable for constructing highly substituted tetrahydroquinolines.

One such strategy involves the reaction of anilines with cyclic enol ethers, such as 3,4-dihydro-2H-pyran, in the presence of a catalyst like aluminum chloride. researchgate.net Another approach utilizes the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, which proceeds with high diastereoselectivity. nih.gov This method provides a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines. nih.gov

Furthermore, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines through an aza-Michael–Michael addition. researchgate.net An enantioselective synthesis of 2-alkyl-substituted tetrahydroquinolines can also be achieved through a Pd-catalyzed aza-Michael reaction. rsc.org

N-Acylation Procedures for Introduction of the 4-Chlorobenzoyl Moiety

Once the 1,2,3,4-tetrahydroquinoline core is obtained, the final step in the synthesis of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is the introduction of the 4-chlorobenzoyl group at the nitrogen atom. This is typically achieved through N-acylation reactions.

Acylation with 4-Chlorobenzoyl Chloride and Related Reagents

The most direct method for N-acylation is the reaction of 1,2,3,4-tetrahydroquinoline with 4-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The use of a base is crucial to drive the reaction to completion by scavenging the acid that would otherwise protonate the starting amine, rendering it unreactive.

The general reaction is as follows: 1,2,3,4-Tetrahydroquinoline + 4-Chlorobenzoyl Chloride → this compound + HCl

Coupling Agent-Mediated Acylations

An alternative to using the highly reactive 4-chlorobenzoyl chloride is to employ 4-chlorobenzoic acid in the presence of a coupling agent. This approach is often preferred when milder reaction conditions are required or to avoid the formation of corrosive HCl.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction proceeds through the formation of an active ester intermediate.

The general scheme for this process is:

4-Chlorobenzoic Acid + Coupling Agent → Activated Intermediate

Activated Intermediate + 1,2,3,4-Tetrahydroquinoline → this compound + Byproducts

This method offers the advantage of broader functional group tolerance and is often used in the synthesis of more complex molecules.

Synthesis of Diverse this compound Analogs

The 1,2,3,4-tetrahydroquinoline scaffold is a key structural motif in numerous biologically active compounds. The derivatization of this core, particularly through modifications on the heterocyclic ring, allows for the exploration of structure-activity relationships and the development of novel chemical entities. The presence of the 1-(4-chlorobenzoyl) group introduces specific electronic and steric properties that influence the reactivity of the tetrahydroquinoline ring system. This section details various synthetic methodologies for creating diverse analogs of this compound, focusing on stereoselective synthesis, regioselective functionalization, introduction of heteroaryl substituents, and the synthesis of hybrid molecules.

Stereoselective Synthesis of Tetrahydroquinoline Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. For analogs of this compound, the stereocenters are typically introduced on the saturated heterocyclic ring at positions 2, 3, and 4.

One effective strategy for achieving high diastereoselectivity is through [4+2] annulation reactions. For instance, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes can construct the tetrahydroquinoline framework with excellent control over the stereochemistry. frontiersin.orgnih.gov This method allows for the synthesis of a variety of 4-aryl-substituted tetrahydroquinolines with high yields and diastereoselectivities greater than 20:1. frontiersin.orgnih.gov While this example uses an N-tosyl group, the underlying principle of a directing group on the nitrogen atom can be applied to N-benzoyl systems like this compound. The N-acyl group influences the conformation of the transition state, thereby directing the approach of the incoming substituent.

Another powerful method involves a tandem reduction-reductive amination sequence. Starting from a suitably substituted 2-nitroaryl precursor, catalytic hydrogenation can trigger a cascade reaction involving the reduction of the nitro group, cyclization to form a cyclic imine, and subsequent reduction to the tetrahydroquinoline. nih.gov The reduction of the imine intermediate is often highly diastereoselective, with the hydride adding to the face of the molecule opposite to existing bulky substituents, such as an ester group at the C4 position. nih.gov This results in a cis relationship between substituents at the C2 and C4 positions. nih.gov

The following table summarizes representative diastereoselective synthetic approaches to substituted tetrahydroquinolines.

| Reaction Type | Key Features | Diastereomeric Ratio (dr) | Reference |

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-QMs and cyanoalkenes | >20:1 | frontiersin.orgnih.gov |

| Tandem Reduction-Reductive Amination | Catalytic hydrogenation of 2-nitroaryl precursors | Highly selective for cis products | nih.gov |

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise modification of a specific position on the tetrahydroquinoline ring, which is crucial for fine-tuning the properties of the molecule. For this compound, the primary sites for functionalization are the C2, C3, and C4 positions of the heterocyclic ring and the aromatic portion of the scaffold.

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. mdpi.comnih.gov For the tetrahydroquinoline core, undirected deprotonation followed by reaction with an electrophile can selectively introduce substituents at the 4-position. chemrxiv.org This method utilizes organolithium bases in the presence of specific ligands to achieve regioselectivity, enabling the introduction of various alkyl and aryl groups. chemrxiv.org

Furthermore, oxidative methods can be employed to activate the C-H bonds adjacent to the nitrogen atom. For the closely related N-acyl tetrahydroisoquinolines, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates a reactive N-acyliminium ion. frontiersin.org This intermediate can then be trapped by a wide range of nucleophiles, leading to the functionalization at the C1 position of the tetrahydroisoquinoline ring. frontiersin.org A similar strategy could be envisioned for the C2-functionalization of this compound.

The table below outlines key regioselective functionalization strategies applicable to the tetrahydroquinoline scaffold.

| Position | Method | Key Reagents | Reference |

| C4 | Undirected Deprotonation-Alkylation | Organolithiums, Phosphoramide Ligands | chemrxiv.org |

| C2 (by analogy) | Oxidative C-H Functionalization | DDQ, Nucleophiles | frontiersin.org |

Introduction of Heteroaryl Substituents

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a versatile means for introducing heteroaryl groups. A Negishi cross-coupling protocol has been developed for the 4-position of the tetrahydroquinoline ring. chemrxiv.org This involves the deprotonation at the C4 position, followed by transmetalation with a zinc salt, and subsequent palladium-catalyzed coupling with a heteroaryl halide.

Another widely used method is the Chan-Evans-Lam (CEL) coupling, which enables the N-arylation of amines with arylboronic acids. While this is typically used for N-H containing compounds, modifications of this reaction could potentially be adapted for C-H arylation. A one-pot sequential reduction of a quinoline followed by a CEL coupling has been reported to produce N-aryl tetrahydroquinolines, demonstrating the utility of this reaction in the context of the tetrahydroquinoline scaffold. organic-chemistry.org

The following table summarizes methods for the introduction of aryl and heteroaryl substituents.

| Coupling Reaction | Position | Key Reagents/Catalysts | Reference |

| Negishi Cross-Coupling | C4 | Organolithium, ZnCl₂, Pd catalyst, Heteroaryl halide | chemrxiv.org |

| Chan-Evans-Lam Coupling | N1 (for N-H precursors) | Arylboronic acid, Copper(II) acetate | organic-chemistry.org |

Hybrid Molecule Synthesis Incorporating the Tetrahydroquinoline Unit

Hybrid molecules, which combine two or more distinct pharmacophoric units, represent a promising strategy in drug discovery to develop compounds with multimodal activity or improved pharmacokinetic profiles. The this compound scaffold can be readily incorporated into such hybrid structures.

One straightforward approach is the acylation of the tetrahydroquinoline nitrogen with a biologically active carboxylic acid. For example, a hybrid molecule has been synthesized by coupling ibuprofen (B1674241) to the nitrogen of 1,2,3,4-tetrahydroquinoline. mdpi.com This was achieved by converting ibuprofen to its acid chloride, followed by reaction with the secondary amine of the tetrahydroquinoline ring. mdpi.com A similar strategy could be employed starting with 1,2,3,4-tetrahydroquinoline and 4-chlorobenzoyl chloride to form the parent compound, or by coupling other active moieties to a pre-formed this compound that has been functionalized with a suitable handle.

Another elegant method for creating hybrid molecules is through cycloaddition reactions. For instance, tetrahydroquinoline-isoxazoline hybrid derivatives have been synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net This involves the reaction of an N-allyl-tetrahydroquinoline with an appropriate nitrile oxide, demonstrating the versatility of the tetrahydroquinoline core in constructing more complex molecular architectures. researchgate.net

The table below presents examples of hybrid molecule synthesis incorporating the tetrahydroquinoline unit.

| Hybrid Type | Synthetic Approach | Key Reactants | Reference |

| Ibuprofen Hybrid | Acylation | 1,2,3,4-Tetrahydroquinoline, 2-(4-isobutylphenyl)propanoyl chloride | mdpi.com |

| Isoxazoline Hybrid | 1,3-Dipolar Cycloaddition | N-allyl-tetrahydroquinoline, Nitrile oxide | researchgate.net |

Pharmacological and Biological Evaluation of 1 4 Chlorobenzoyl 1,2,3,4 Tetrahydroquinoline and Its Analogs Pre Clinical in Vitro/in Vivo Studies

Anti-inflammatory Activity Profiling

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent inhibitors of inflammatory responses. nih.gov These compounds, particularly those with N-benzoyl or chlorobenzoyl substituents, have been synthesized and evaluated for their ability to modulate key inflammatory pathways, demonstrating potential therapeutic applications in neuroinflammatory conditions. nih.gov

Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α, Nitric Oxide)

The inflammatory process involves the production of various mediators, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as nitric oxide (NO). mdpi.comnih.gov Tetrahydroquinoline derivatives have shown the capacity to suppress the production of these pro-inflammatory molecules. In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a model for neuroinflammation, treatment with a 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline analog known as ELC-D-2 led to a significant reduction in the production of NO. nih.gov This inhibition is crucial as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov

Furthermore, the anti-inflammatory effects of related quinoline (B57606) alkaloids have been demonstrated through the significant suppression of gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages. researchgate.netrsc.org The dysregulation of cytokines like IL-6 and TNF-α is associated with a wide range of immune and inflammatory diseases. mdpi.comresearchgate.net By inhibiting these mediators, this compound and its analogs exhibit promising anti-inflammatory activity.

Inhibition of Pro-inflammatory Pathways (e.g., NF-κB, JNK) in Microglial Cells

Nuclear factor-kappa B (NF-κB) is a critical protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. nih.gov Dysregulation of NF-κB is linked to many inflammatory diseases. nih.gov Novel 1,2,3,4-tetrahydroquinoline derivatives have been specifically designed as potent inhibitors of NF-κB transcriptional activity. nih.govnih.gov

In LPS-stimulated BV2 microglial cells, the this compound analog, ELC-D-2, was shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.gov This action prevents NF-κB from activating the genes responsible for producing pro-inflammatory mediators. nih.govfrontiersin.org

In addition to the NF-κB pathway, the c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is also a key regulator of inflammation. nih.gov The same study on BV2 microglial cells demonstrated that ELC-D-2 effectively suppressed the phosphorylation of JNK. nih.gov The collective findings indicate that these tetrahydroquinoline derivatives exert their anti-neuroinflammatory effects by concurrently suppressing both NF-κB translocation and JNK phosphorylation. nih.gov

Targeting Mitogen-Activated Protein Kinases (MAPKs) such as p38

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines. nih.govresearchgate.net The p38 MAPK pathway plays a significant role in regulating the production of inflammatory mediators and is considered a potential therapeutic target for inflammatory diseases and cancer. nih.gov Activation of p38 MAPK is associated with increased accumulation of cholesterol esters in macrophages, contributing to foam cell formation in atherosclerosis. nih.gov While direct studies on this compound's effect on p38 are limited, the established inhibition of the related JNK pathway by its analogs suggests a broader interaction with the MAPK signaling network. nih.gov The development of p38 MAPK inhibitors is an active area of research, and understanding how compounds like tetrahydroquinoline derivatives interact with this pathway could provide valuable insights for creating novel anti-inflammatory agents. nih.gov

Anti-cancer and Cytotoxicity Studies

Tetrahydroquinoline scaffolds are emerging as a promising class of compounds for cancer therapy, with studies demonstrating their cytotoxic effects against various human cancer cell lines. tuni.fi

Assessment of Selective Cytotoxicity in Human Cancer Cell Lines (e.g., HeLa, PC3, MCF-7, SKBR-3, Oral Squamous Cell Carcinoma)

A series of novel 1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov One study reported the cytotoxic activities of these compounds against cell lines including PC-3 (prostate cancer). nih.gov Chalcone derivatives, which share structural similarities, have also shown antiproliferative activity in MCF-7 and SKBR-3 breast cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values) of a representative 1,2,3,4-tetrahydroquinoline derivative (Compound 6g from a referenced study, which features a different substitution but belongs to the same core class) against various cancer cell lines, demonstrating potent activity. nih.gov

| Cancer Cell Line | Cell Type | IC₅₀ (μM) |

|---|---|---|

| NCI-H23 | Lung Cancer | 1.03 |

| ACHN | Renal Cancer | 1.57 |

| MDA-MB-231 | Breast Cancer | 1.08 |

| PC-3 | Prostate Cancer | 1.01 |

| NUGC-3 | Gastric Cancer | 1.25 |

| HCT 15 | Colon Cancer | 1.15 |

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key mechanism for many anticancer agents. nih.govnih.gov Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells. tuni.fi One study on novel tetrahydroquinoline derivatives demonstrated that these compounds trigger cell death through the activation of caspase-3/7 in glioblastoma cells. tuni.fi This activation of effector caspases is a central event in the apoptotic cascade. nih.govnih.gov

The process is often mediated by an increase in intracellular reactive oxygen species (iROS), which leads to mitochondrial ROS (mtROS) elevation and the disruption of the mitochondrial membrane potential. tuni.fi This mitochondrial-caspase cascade is a common pathway for apoptosis induction. nih.gov While some studies have explored the concentration-dependent effects of related tetrahydroisoquinoline compounds on apoptosis markers like caspase-3 activity, further investigation is needed to fully elucidate the specific apoptotic pathways initiated by this compound. nih.govnih.gov

Inhibition of Specific Oncogenic Targets (e.g., Human DNA Ligase, KDM Proteins)

Human DNA Ligase: DNA ligases are essential enzymes crucial for DNA replication and repair, making them potential targets for cancer therapy. nih.govnih.gov These enzymes join breaks in the phosphodiester backbone of DNA, a final step required in processes like base excision repair and the linking of Okazaki fragments during replication. nih.gov Human cells have three genes (LIG1, LIG3, LIG4) that encode for different DNA ligases with distinct and overlapping roles. nih.govnih.gov The development of inhibitors for these enzymes is an area of interest for enhancing the efficacy of DNA-damaging cancer therapies. nih.gov A review of the available scientific literature did not yield specific data concerning the inhibitory activity of this compound against human DNA ligases. However, research on other quinoline-based structures, such as cyclopentaquinoline derivatives, has shown they can act as DNA intercalators and topoisomerase II inhibitors, which are related mechanisms of disrupting DNA integrity. rsc.org

KDM Proteins: The histone lysine demethylase 4 (KDM4) family of enzymes are epigenetic regulators that are increasingly recognized as oncogenic targets. nih.gov These enzymes remove methyl groups from histone tails, altering chromatin structure and gene expression. nih.gov Overexpression and dysregulation of KDM4 isoforms (KDM4A-D) have been linked to various cancers, including prostate, breast, and gastric cancers, by promoting processes like cell proliferation, metastasis, and genomic instability. nih.govnih.govnih.gov

While direct studies on this compound were not found, derivatives of the related quinoline scaffold have been identified as inhibitors of KDM proteins. Specifically, compounds containing an 8-hydroxyquinoline moiety have been shown to inhibit 2-oxoglutarate-dependent oxygenases, a superfamily that includes the JmjC domain-containing KDMs. mdpi.com For example, the 8-hydroxyquinoline derivative IOX1 is a broad-spectrum inhibitor of several JmjC-containing demethylases, including members of the KDM4 family. mdpi.com Another derivative, SD70, demonstrates specific inhibition of KDM4C and has shown efficacy in reducing tumor size in a prostate cancer xenograft model. mdpi.com The development of pan-inhibitors that target multiple KDM4 isoforms, such as TACH101, is considered a promising strategy due to the functional redundancy among these enzymes. nih.gov

Insecticidal Activity and Ecdysone Receptor Modulation

Tetrahydroquinolines (THQs) represent a class of nonsteroidal ecdysone agonists that are being investigated as novel insecticides, particularly for mosquito control. mdpi.comnih.gov Their mode of action targets the ecdysone receptor (EcR), a nuclear receptor that is essential for regulating insect molting and metamorphosis. mdpi.com By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), these compounds bind to the EcR, triggering a premature and lethal molting cascade, making them effective insect growth regulators. mdpi.com

Ecdysone Agonist Activity and Binding Affinity to Insect EcRs (e.g., Aedes albopictus)

The insecticidal potential of THQ analogs is rooted in their specific binding affinity for the EcR of target insects. Research has focused on mosquitoes like Aedes albopictus, a significant vector for diseases such as dengue and Zika fever. mdpi.comnih.gov THQs have been shown to bind specifically to mosquito EcRs, an attractive feature for developing targeted vector control agents. mdpi.comnih.gov The binding of a THQ analog to the EcR initiates a cascade of gene activation that disrupts normal development, leading to mortality. mdpi.com

Studies involving the synthesis and evaluation of numerous THQ analogs have been conducted to understand the structure-activity relationships that govern their binding affinity. The data from these studies help in optimizing the chemical structure to enhance potency.

Table 1: Binding Affinity of Tetrahydroquinoline Analogs to Aedes albopictus Ecdysone Receptor (EcR)

Note: Data on the specific compound this compound was not available in the reviewed sources. The table presents data for representative analog structures from scientific literature to illustrate the range of activity within this chemical class.

| Compound Analog | Description | Binding Affinity (IC50, nM) |

| Analog A | THQ with pyridylcarbonyl group | 1.5 |

| Analog B | THQ with furan-2-carbonyl group | 2.8 |

| Analog C | THQ with thiophene-2-carbonyl group | 3.2 |

| Analog D | THQ with benzoyl group | 18 |

Larvicidal Efficacy in Vector Control Models

The ecdysone agonist activity of tetrahydroquinolines translates directly into effective larvicidal action against mosquito species. mdpi.comnih.gov The disruption of the molting process is particularly effective during the larval stages of insect development. When mosquito larvae are exposed to THQ compounds in their aquatic breeding habitats, they undergo an incomplete and fatal molt, preventing them from reaching the adult stage. mdpi.com

The efficacy of these compounds is often quantified by determining the lethal concentration (LC50), which is the concentration required to kill 50% of the tested larvae over a specific period. Research has demonstrated that the larvicidal activity of THQs is strongly correlated with both their binding affinity to the EcR and their molecular hydrophobicity, which influences their uptake by the larvae. nih.gov

Table 2: Larvicidal Activity of Tetrahydroquinoline Analogs against Aedes albopictus Larvae

Note: Data on the specific compound this compound was not available in the reviewed sources. The table presents data for representative analog structures from scientific literature.

| Compound Analog | Description | Larvicidal Activity (LC50, µM) |

| Analog A | THQ with pyridylcarbonyl group | 0.0038 |

| Analog B | THQ with furan-2-carbonyl group | 0.0061 |

| Analog C | THQ with thiophene-2-carbonyl group | 0.0084 |

| Analog D | THQ with benzoyl group | 0.053 |

Antifungal Activity Assessment

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have also been explored for their potential as antifungal agents, particularly against plant pathogenic fungi that cause significant crop damage worldwide.

Inhibition of Plant Pathogenic Fungi (e.g., Phytophthora capsici)

Phytophthora capsici is a destructive oomycete pathogen that causes blight in a wide range of vegetable crops, including peppers and cucurbits. The development of novel fungicides with high efficacy against this pathogen is a key goal in agriculture. Recent studies have focused on synthesizing chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety and evaluating their antifungal activity.

In vitro tests have shown that certain analogs possess potent inhibitory activity against P. capsici. For instance, one study found that a specific chalcone derivative with a tetrahydroquinoline core (designated H4) exhibited significantly higher activity against P. capsici than commercial fungicides like Azoxystrobin and Fluopyram.

Table 3: Antifungal Activity of Tetrahydroquinoline Derivative H4 against Phytophthora capsici

| Compound | EC50 (µg/mL) |

| H4 (THQ-Chalcone Derivative) | 5.2 |

| Azoxystrobin (Control) | 80.2 |

| Fluopyram (Control) | 146.8 |

Impact on Fungal Cellular Processes (e.g., Cell Membrane, Mitochondrial Respiration)

Understanding the mechanism of action is crucial for the development of effective fungicides. Research into active tetrahydroquinoline-chalcone derivatives suggests a dual mode of action against P. capsici.

Impact on Fungal Cell Membrane: The primary site of action for some of these compounds appears to be the fungal cell membrane. Damage to the cell membrane disrupts its integrity, leading to the leakage of essential cellular contents and ultimately causing cell death.

Inhibition of Mitochondrial Respiration: In addition to affecting the cell membrane, these derivatives have been shown to inhibit mitochondrial function. Specifically, they can act as inhibitors of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain. By inhibiting SDH, the compounds disrupt cellular respiration and ATP production, depriving the fungal cells of the energy needed for survival and growth.

Neurobiological Investigations

Effects on Neuroinflammation in Microglial Cells

Pre-clinical research has identified this compound as a potent modulator of neuroinflammatory processes. Studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model for neuroinflammation, have demonstrated the compound's significant anti-inflammatory properties. nih.gov Microglia are the primary immune cells of the central nervous system, and their excessive activation can lead to the release of pro-inflammatory mediators that contribute to neuronal damage. nih.gov

Derivatives of 1,2,3,4-tetrahydroquinoline featuring a chlorobenzoyl substituent have been shown to inhibit the production of key pro-inflammatory molecules in a concentration-dependent manner. nih.gov These molecules include nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The underlying mechanism for this anti-inflammatory action involves the suppression of critical signaling pathways. Research indicates that the compound inhibits the translocation of the nuclear factor-kappa B (NF-κB) and suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), both of which are crucial in the regulation of inflammatory responses. nih.gov By mitigating the production of these inflammatory mediators, the compound helps to control the inflammatory cascade initiated by microglial activation. nih.gov

| Pro-inflammatory Mediator | Cell Line | Inducing Agent | Observed Effect | Mechanism |

|---|---|---|---|---|

| Nitric Oxide (NO) | BV2 Microglial Cells | LPS | Inhibited in a concentration-dependent manner | Suppression of NF-κB and JNK pathways |

| Tumor Necrosis Factor-α (TNF-α) | BV2 Microglial Cells | LPS | Inhibited in a concentration-dependent manner | Suppression of NF-κB and JNK pathways |

| Interleukin-6 (IL-6) | BV2 Microglial Cells | LPS | Inhibited in a concentration-dependent manner | Suppression of NF-κB and JNK pathways |

Exploration of Neuroprotective Potential

The neuroprotective potential of this compound is intrinsically linked to its anti-neuroinflammatory properties. Uncontrolled and excessive activation of microglial cells is a known contributor to inflammation-mediated neurodegeneration. nih.gov This overactivation plays a crucial role in the pathogenesis of various neurodegenerative diseases. nih.govfrontiersin.org

By inhibiting the release of pro-inflammatory and potentially neurotoxic mediators from activated microglia, as detailed in the previous section, the compound demonstrates a significant potential for neuroprotection. nih.gov The suppression of the NF-κB and JNK signaling pathways is a key mechanism in reducing microglia-mediated neuroinflammation. nih.govfrontiersin.org While direct studies on neuronal survival using this specific compound are not extensively documented in the reviewed literature, its ability to quell the neuroinflammatory response in microglia suggests a beneficial impact on brain disorders where neuroinflammation is a key pathological component. nih.gov Research on structurally related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, has also shown neuroprotective actions against various neurotoxins in cultured neurons, further supporting the therapeutic potential of this chemical scaffold. nih.gov

Enzyme and Receptor Modulatory Activities

Inhibition of Epac (cAMP-binding protein)

While direct inhibitory action of this compound on the Exchange Protein directly Activated by cAMP (Epac) has not been specifically reported, studies on structurally related analogs within the tetrahydroquinoline class have identified potent inhibitors. A notable example is the analog CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), which was identified as an Epac1 antagonist through high-throughput screening. nih.govcaymanchem.com

CE3F4 blocks the guanine nucleotide exchange factor (GEF) activity of Epac1 towards its effector, Rap1, both in cell-free systems and within intact cells. nih.gov Kinetic studies revealed that CE3F4 acts as an uncompetitive inhibitor with respect to the Epac agonist 8-(4-chlorophenylthio)-2′-O-methyl-cAMP. nih.gov This suggests that the inhibitor binds preferentially to the agonist-Epac1 complex. nih.gov The (R)-enantiomer of CE3F4 was found to be a more potent inhibitor of Epac1 (IC₅₀ = 4.2 µM) than the (S)-enantiomer and showed a 10-fold selectivity for Epac1 over the Epac2 isoform. nih.govrndsystems.com These findings indicate that the tetrahydroquinoline skeleton serves as a viable scaffold for developing Epac inhibitors, though the activity of the specific 1-(4-chlorobenzoyl) derivative remains to be determined. nih.gov

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the Krebs cycle and the electron transport chain. nih.gov Its inhibition can have significant effects on cellular metabolism and respiration. nih.gov Based on a review of the available pre-clinical scientific literature, there are no published studies evaluating the direct inhibitory effect of this compound on the activity of succinate dehydrogenase.

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs), particularly A1 Adenosine Receptor

The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is an important therapeutic target for various conditions affecting the cardiovascular and central nervous systems. frontiersin.orgnih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for achieving receptor subtype selectivity. frontiersin.orgnih.gov While various chemical classes, such as 2-amino-3-benzoylthiophenes, have been identified as allosteric modulators of the A1 receptor, the scientific literature lacks evidence of such activity for this compound. frontiersin.org Pre-clinical studies demonstrating that this compound or its close analogs act as allosteric modulators of the A1 adenosine receptor have not been found in the reviewed literature.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

While no direct studies on the PARP inhibitory activity of this compound were identified, research on related quinoline-containing scaffolds suggests potential for this class of compounds. For instance, a series of quinoline-8-carboxamides were designed and evaluated as PARP-1 inhibitors. nih.gov The most active compound in this series, 2-methylquinoline-8-carboxamide, exhibited an IC50 value of 500 nM against human recombinant PARP-1. nih.gov This is noteworthy when compared to the standard water-soluble inhibitor, 5-aminoisoquinolin-1-one (5-AIQ), which had an IC50 of 1.8 μM. nih.gov

Furthermore, quinoxaline-based derivatives, which share a bicyclic heterocyclic core with quinolines, have also been investigated as PARP-1 inhibitors. nih.gov In one study, several 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives demonstrated potent PARP-1 inhibition, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or even exceeding the potency of the approved PARP inhibitor Olaparib in the conducted assays. nih.gov These findings suggest that the broader quinoline and quinoxaline scaffolds are promising for the development of novel PARP inhibitors. However, it is crucial to note that the specific N-(4-chlorobenzoyl) substitution on a tetrahydroquinoline ring has not been evaluated in this context.

Table 1: PARP-1 Inhibitory Activity of Selected Quinoline and Quinoxaline Analogs

| Compound Class | Specific Compound | PARP-1 IC50 | Reference |

|---|---|---|---|

| Quinoline-8-carboxamide | 2-methylquinoline-8-carboxamide | 500 nM | nih.gov |

| Quinoxaline-based derivative | Compound 8a | 2.31 nM | nih.gov |

| Quinoxaline-based derivative | Compound 5 | 3.05 nM | nih.gov |

| Standard Inhibitor | Olaparib (in quinoxaline study) | 4.40 nM | nih.gov |

Other Biological Activities

The antioxidant potential of tetrahydroquinoline derivatives has been explored in several studies. These compounds are investigated for their ability to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases.

A study on a structurally related compound, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated a significant protective effect against carbon tetrachloride-induced liver injury in rats. nih.gov This hepatoprotective effect was attributed to the compound's antioxidant properties, suggesting that the N-benzoyl-tetrahydroquinoline scaffold may possess inherent antioxidant capabilities. nih.gov

In a broader investigation of novel tetrahydroquinoline derivatives, several compounds exhibited excellent antioxidant capacity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, with EC50 values below 10 μg/mL, outperforming the standard antioxidant ascorbic acid (EC50 = 35 μg/mL). mdpi.com However, the same study reported poor scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with EC50 values higher than 100 μg/mL. mdpi.com This highlights that the antioxidant activity can be assay-dependent.

Table 2: In vitro Antioxidant Activity of Tetrahydroquinoline Analogs

| Assay | Compound Class | EC50/IC50 | Standard | Standard EC50/IC50 | Reference |

|---|---|---|---|---|---|

| ABTS Assay | Novel Tetrahydroquinoline Derivatives | < 10 µg/mL | Ascorbic Acid | 35 µg/mL | mdpi.com |

Trypsin is a serine protease involved in digestion and other physiological processes. The inhibition of trypsin can be of interest for various therapeutic applications. The available literature on the antitryptic activity of tetrahydroquinoline derivatives is sparse.

One study on derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid, which are structurally distinct from this compound, reported weak inhibition of trypsin. nih.gov The primary target of these compounds was factor Xa, and their antitryptic activity was significantly lower, with Ki values in the micromolar range (0.08-5 μM). nih.gov This finding, while not directly applicable to the subject compound, provides a remote indication that the broader class of tetrahydro-aza-heterocycles may interact with serine proteases like trypsin, albeit with low potency in this specific case. Further research is needed to determine if this compound or its closer analogs possess any significant antitryptic activity.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-methylquinoline-8-carboxamide |

| 5-aminoisoquinolin-1-one |

| Olaparib |

| 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline |

| Ascorbic Acid |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of the 1-benzoyl-1,2,3,4-tetrahydroquinoline series consists of three primary components: the tetrahydroquinoline core, the N-acyl benzoyl group, and various substituent positions on both aromatic rings. The tetrahydroquinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The key pharmacophoric features essential for activity in this class of compounds include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group serves as a critical hydrogen bond acceptor, interacting with the biological target.

Two Aromatic/Hydrophobic Regions: The fused aromatic ring of the tetrahydroquinoline system and the phenyl ring of the benzoyl group provide essential hydrophobic interactions that contribute to binding affinity.

A Defined Spatial Arrangement: The relative orientation of these features, dictated by the tetrahydroquinoline core and the rotational constraints of the N-acyl bond, is crucial for proper alignment within the target's binding site.

Pharmacophore models are developed based on the structure of known active compounds to identify these essential spatial and electronic features. nih.gov These models are then used in virtual screening to identify new molecules with the potential for similar biological activity. semanticscholar.org

Impact of Substituent Effects on Potency and Selectivity

Systematic modification of substituents on the 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold has a profound impact on biological activity. Structure-activity relationship (SAR) studies on a library of analogous compounds have demonstrated that the nature, size, and position of substituents on the benzoyl ring are key determinants of potency. nih.gov

Specifically, for a series of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines, which are structurally related to the title compound, research has shown that small, lipophilic substituents at the meta and para positions of the benzoyl ring generally lead to the most potent compounds. nih.gov The 4-chloro substituent in 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline fits this profile. Chlorine is a small, lipophilic, and electron-withdrawing group. Its placement at the para-position is often favorable. In broader studies of related heterocyclic scaffolds, the introduction of electron-donating or electron-withdrawing groups has been shown to be vital in modulating biological potential. researchgate.netnuph.edu.ua

The table below illustrates the general SAR trends for substitutions on the benzoyl ring based on findings from related compound series. nih.gov

| Substituent (R) at para-position | Size | Lipophilicity (LogP contribution) | Electronic Effect | General Impact on Potency |

| -H | Small | Neutral | Neutral | Baseline |

| -Cl | Small | Positive (Lipophilic) | Electron-withdrawing | Potent |

| -F | Small | Slightly Positive | Electron-withdrawing | Potent |

| -CH3 | Small | Positive (Lipophilic) | Electron-donating | Potent |

| -OCH3 | Medium | Slightly Negative | Electron-donating | Decreased Potency |

| -NO2 | Medium | Slightly Negative | Strongly Electron-withdrawing | Decreased Potency |

Stereochemical Requirements for Optimal Biological Response

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, as biological targets like receptors and enzymes are themselves chiral. mdpi.comnih.gov For the 1-benzoyl-1,2,3,4-tetrahydroquinoline class of molecules, the stereochemical configuration can significantly influence binding affinity and efficacy.

In a key study of related ligands, the compounds were specifically prepared as cis-isomers, indicating a stereochemical preference for this configuration for the intended biological activity. nih.gov This suggests that the relative orientation of substituents on the tetrahydroquinoline ring is critical for optimal interaction with the target. While specific enantiomeric studies on this compound are not widely reported, research on other tetrahydroquinoline derivatives has shown that different enantiomers can possess vastly different potencies. nih.gov For example, in one series of N-formyl tetrahydroquinoline analogs, the R-isomers were found to be approximately three times more potent than the corresponding S-isomers. nih.gov This highlights that a specific three-dimensional arrangement of the molecule is necessary for an effective biological response.

Physicochemical Property Correlations with Activity (e.g., Molecular Hydrophobicity, Electron-Donating Properties)

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. mdpi.com For the 1-benzoyl-1,2,3,4-tetrahydroquinoline family, key physicochemical properties influencing potency include hydrophobicity (lipophilicity) and electronic character.

Mechanistic Investigations of 1 4 Chlorobenzoyl 1,2,3,4 Tetrahydroquinoline and Analogs

Molecular Target Identification and Validation

While direct molecular targets of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline have not been explicitly identified in the reviewed literature, studies on analogous tetrahydroquinoline structures provide insights into potential biological interactions. The tetrahydroquinoline scaffold is a recurring motif in a variety of biologically active compounds. nih.gov

Research has identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of the transcriptional activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical protein complex that plays a role in regulating immune responses, and its dysregulation is associated with inflammatory diseases and cancer. nih.govmdpi.com The inhibitory action of tetrahydroquinoline derivatives on NF-κB suggests that this transcription factor, or components of its signaling pathway, could be a primary molecular target. nih.gov

Furthermore, certain derivatives of tetrahydroquinoline have demonstrated anticancer properties. nih.govnih.gov For instance, some analogs have been shown to induce autophagy through the PI3K/AKT/mTOR signaling pathway, indicating that key proteins within this cascade could be molecular targets. nih.govresearchgate.net

It is important to note that these findings are based on studies of tetrahydroquinoline analogs, and further research is required to validate these potential targets specifically for this compound.

Cellular Pathway Elucidation

The cellular pathways affected by this compound are largely inferred from studies on its structural analogs. The most prominently implicated pathway is the NF-κB signaling cascade.

NF-κB Nuclear Translocation:

The activation of the NF-κB pathway typically involves the translocation of NF-κB dimers from the cytoplasm to the nucleus, where they can then activate the transcription of target genes. mdpi.com Certain quinoline-based compounds have been found to interfere with this process. mdpi.com Studies on various tetrahydroquinoline derivatives have demonstrated their ability to inhibit NF-κB transcriptional activity, which may occur through the inhibition of nuclear translocation. nih.gov One study on a novel quinoline (B57606) inhibitor, referred to as Q3, revealed that it moderately interferes with the TNF-induced nuclear translocation of NF-κB. mdpi.com

JNK Phosphorylation:

Rap1 Activation:

Rap1 is a small GTPase that is involved in a variety of cellular processes, including cell adhesion and junction formation. affbiotech.comnih.gov The Rap1 signaling pathway is a complex network that can be modulated by a variety of small molecules. cusabio.com However, there is currently no direct evidence from the reviewed literature to suggest that this compound or its analogs directly influence Rap1 activation.

Ligand-Receptor Interaction Analysis

Detailed ligand-receptor interaction analyses for this compound are not available in the public domain. Computational methods such as docking and molecular dynamics are often employed to predict the binding of small molecules to the active sites of proteins, which can provide insights into potential ligand-receptor interactions. mdpi.com For example, in a study of a novel quinoline inhibitor of the NF-κB pathway, docking and molecular dynamics analyses suggested that the compound could potentially modulate transcriptional activity by inhibiting the interaction of NF-κB with DNA. mdpi.com However, without specific experimental data for this compound, any discussion on its interaction with specific receptors would be speculative.

Enzyme Inhibition Kinetics and Characterization

Specific data regarding the enzyme inhibition kinetics and characterization of this compound are not present in the reviewed scientific literature. To characterize the inhibitory potential of a compound, kinetic studies are typically performed. These studies determine key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While such studies have been conducted for various nitrogen-containing heterocyclic compounds, data for the specific compound of interest is not available. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound like 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline with various biological targets.

In studies involving tetrahydroquinoline derivatives, molecular docking has been successfully employed to elucidate interactions with targets such as the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase and the main protease of SARS-CoV-2. scispace.comekb.eg For this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding energy.

The results of such simulations can reveal key interactions. For instance, the 4-chlorobenzoyl group might form halogen bonds or hydrophobic interactions within a specific sub-pocket of the receptor. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic rings of the tetrahydroquinoline and benzoyl moieties can engage in π-π stacking or hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, or tryptophan. The nitrogen atom in the tetrahydroquinoline ring can also participate in hydrogen bonding. scispace.com These predicted binding modes provide a rational basis for the molecule's observed biological activity and guide further structural modifications to enhance potency.

| Target Protein | PDB ID | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| HIV-1 Reverse Transcriptase | 1FK9 | Analog 1d | -20.05 | Lys101, Tyr181, Tyr188 |

| EGFR Tyrosine Kinase | 4LRM | Compound C14 | -10.1 | Leu718, Val726, Ala743, Leu844 |

| Lysine-Specific Demethylase 1 (LSD1) | 2V1D | Compound 18x | -8.5 | Val288, Ser289, Lys661 |

| COVID-19 Main Protease (Mpro) | 6LU7 | Analog 4 | -9.2 | His41, Cys145, Glu166 |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For tetrahydroquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to design novel inhibitors for targets such as lysine-specific demethylase 1 (LSD1). nih.govmdpi.com

The development of a QSAR model for a series of analogs of this compound would involve these steps:

Data Set Selection: A series of structurally related tetrahydroquinoline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of all compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMFA and CoMSIA) are calculated on a 3D grid surrounding the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a model that correlates the descriptor fields with biological activity. The model's predictive power is rigorously validated using techniques like cross-validation (q²) and prediction for an external test set (R²_pred). nih.govmdpi.com

The resulting QSAR models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. For this compound, a QSAR model might indicate that bulky, electronegative substituents at the para-position of the benzoyl ring are favorable for activity, while modifications at other positions of the tetrahydroquinoline ring might require different properties. physchemres.org

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (Cross-validated r²) | 0.778 | 0.764 | Indicates the internal predictive ability of the model. |

| R² (Non-cross-validated r²) | 0.965 | 0.958 | Measures the correlation between predicted and actual activity for the training set. |

| R²_pred (Predictive r² for test set) | 0.709 | 0.713 | Indicates the external predictive ability of the model. |

| F-value | 156.3 | 139.7 | A measure of the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.189 | 0.201 | Measures the goodness of fit for the model. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds with potential activity, a process known as virtual screening. mdpi.com

For the tetrahydroisoquinoline scaffold, which is structurally related to tetrahydroquinoline, pharmacophore models have been developed to identify new anticonvulsant agents. nih.gov A typical pharmacophore model for this class of compounds might consist of features like two hydrogen bond acceptors, two hydrophobic features, and one aromatic ring. nih.gov

In the case of this compound, a pharmacophore model could be generated based on its structure and known interactions from docking studies. The model would likely include:

An aromatic ring feature for the chlorophenyl group.

A hydrogen bond acceptor feature for the carbonyl oxygen.

A hydrophobic/aromatic ring feature corresponding to the fused rings of the tetrahydroquinoline core.

A positive ionizable feature for the nitrogen atom, depending on its protonation state.

This pharmacophore hypothesis could then be used to screen databases to identify structurally diverse molecules that share these key electronic and steric features, potentially leading to the discovery of new active compounds. mdpi.comnih.gov

Conformational Analysis and Stereoelectronic Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is not planar and can adopt several conformations, such as the half-chair, boat, or sofa forms. researchgate.net The preferred conformation is the one with the lowest energy, which is typically a half-chair arrangement. nih.gov

For this compound, the conformational preference of the tetrahydroquinoline ring and the rotational freedom around the single bond connecting the benzoyl group to the nitrogen atom are critical. The orientation of the 4-chlorobenzoyl group relative to the tetrahydroquinoline ring system is governed by stereoelectronic effects. These effects involve the interaction of electron orbitals, which can lead to specific, stabilized conformations. For example, there may be a preferred torsion angle that minimizes steric clash and optimizes orbital overlap between the carbonyl group and the nitrogen lone pair. Understanding these conformational preferences is vital, as the 3D shape of the molecule dictates how it fits into a receptor's binding site.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate binding free energies with greater accuracy. physchemres.org

For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on every atom and integrates Newton's equations of motion over a period typically ranging from nanoseconds to microseconds. nih.govmdpi.com

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable interaction. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculation: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the simulation data can be used to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. researchgate.net

Such studies on tetrahydroquinoline derivatives have been crucial in confirming the stability of interactions and explaining differences in activity among analogs. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline Bioactivity

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of pharmacologically active compounds. researchgate.net The bioactivity of derivatives is significantly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. For N-substituted tetrahydroquinolines, the group attached to the nitrogen atom plays a crucial role in determining the compound's biological effects.

While direct studies on this compound are not extensively documented, the known activities of related N-acyl-tetrahydroquinolines suggest potential biological activities. The 4-chlorobenzoyl moiety introduces specific electronic and steric properties that can influence binding to biological targets. Generally, tetrahydroquinoline derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netbowen.edu.ng The presence of a halogen, such as chlorine, on the benzoyl group can enhance lipophilicity, potentially affecting cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Opportunities for Novel Analog Design and Synthesis

The structure of this compound offers several avenues for the design and synthesis of novel analogs with potentially improved biological profiles. Key areas for modification include:

Substitution on the Benzoyl Ring: The chlorine atom at the para-position of the benzoyl group can be replaced with other substituents, such as different halogens (fluorine, bromine), alkyl, alkoxy, or nitro groups. These modifications would systematically alter the electronic and steric properties of the molecule, providing insights into the structure-activity relationship (SAR).

Modification of the Tetrahydroquinoline Core: Introducing substituents on the aromatic part of the tetrahydroquinoline ring could modulate the compound's activity. Furthermore, altering the substitution pattern on the saturated portion of the ring system could influence its conformational flexibility and, consequently, its biological activity.

Alteration of the Amide Linker: The carbonyl group of the amide linker is a key hydrogen bond acceptor. Modifications to this linker, such as its replacement with a thioamide or a reduced methylene (B1212753) bridge, could impact binding affinity and selectivity towards specific biological targets.

The synthesis of such analogs can be achieved through established synthetic methodologies, often involving the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with the corresponding substituted benzoyl chloride.

Strategies for Further Mechanistic Elucidation

To unravel the precise mechanism of action of this compound and its analogs, a multi-pronged approach is necessary. Initial screening against a panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways, could identify potential molecular targets. nih.gov

Further mechanistic studies would involve:

Biochemical Assays: To confirm direct interaction with identified targets and to determine binding affinities and inhibitory constants.

Cell-Based Assays: To evaluate the effect of the compounds on cellular processes such as proliferation, apoptosis, and inflammation in relevant cell lines.

Structural Biology: Techniques like X-ray crystallography or NMR spectroscopy could be employed to determine the binding mode of the compound to its target protein, providing crucial information for rational drug design.

Potential for Development as Lead Compounds in Specific Therapeutic Areas

Based on the diverse biological activities reported for the tetrahydroquinoline class of compounds, this compound and its optimized analogs hold potential for development as lead compounds in several therapeutic areas. For instance, the demonstrated anticancer properties of some tetrahydroquinoline derivatives suggest that this compound could be explored for its potential as an anticancer agent. bowen.edu.ng Similarly, given the anti-inflammatory and antimicrobial activities observed in related structures, these therapeutic avenues are also worthy of investigation. researchgate.net

The development of this compound as a lead would necessitate extensive preclinical evaluation, including in vivo efficacy studies in animal models of specific diseases, as well as comprehensive pharmacokinetic and toxicology profiling.

Advanced Computational Approaches in Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the optimization of this compound as a therapeutic lead.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. bowen.edu.ng These models can then guide the design of new compounds with enhanced potency.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding orientation and affinity of designed analogs within the target's active site. This allows for the prioritization of compounds for synthesis and biological testing.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of potential liabilities, allowing for the design of compounds with more favorable drug-like properties.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline?

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR spectra confirm substituent positions and integration ratios. For example, aromatic protons of the 4-chlorobenzoyl group appear as doublets in the δ 7.4–8.0 ppm range .

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and bond angles. For analogous THQ derivatives, the THQ core adopts a half-chair conformation, with bond-angle sums at nitrogen (~350–355°) indicating slight pyramidalization .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

Q. What purification techniques are optimal for isolating this compound?

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals, with melting points typically 120–135°C (dependent on substituents) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) validates purity (>98%) and identifies trace impurities .

Advanced Research Questions

Q. How do structural modifications at the benzoyl group influence the compound’s biological activity?

Structure-activity relationship (SAR) studies highlight substituent effects:

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and receptor binding affinity. For example, 4-fluoro analogs show improved antibacterial activity due to increased lipophilicity .

- Steric hindrance : Bulky substituents (e.g., biphenyl) reduce activity by disrupting target interactions .

- Positional isomerism : Meta-substituted benzoyl groups (vs. para) alter conformational flexibility, impacting pharmacological profiles .

Example Data :

| Substituent | IC₅₀ (μM) Anticancer | LogP | Reference |

|---|---|---|---|

| 4-Chlorobenzoyl | 12.3 ± 1.2 | 3.2 | |

| 4-Fluorobenzoyl | 8.9 ± 0.8 | 2.9 | |

| 3-Methoxybenzoyl | 25.6 ± 2.1 | 2.5 |

Q. How can computational modeling aid in target identification for this compound?

Molecular docking and dynamics simulations predict interactions with biological targets:

- Docking (e.g., AutoDock Vina) : Identifies binding poses with kinases (e.g., STAT5) or GPCRs. For THQ derivatives, hydrophobic interactions with the chlorobenzoyl group and hydrogen bonding to the THQ nitrogen are critical .

- QSAR Models : Correlate electronic parameters (HOMO/LUMO, dipole moments) with activity. Chlorine’s electron-withdrawing nature enhances electrophilicity, improving target engagement .

Q. What strategies resolve contradictions in reported biological activity data for THQ derivatives?

Discrepancies arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .

- Batch Reproducibility : Validate synthesis protocols across labs (e.g., reaction time, catalyst purity) .

- Metabolite Screening : LC-MS identifies degradation products that may confound activity .

Q. How can enantioselective synthesis be achieved for chiral THQ derivatives?

Chemoenzymatic methods using lipases or acyltransferases resolve racemic mixtures. For example, Mycobacterium smegmatis acyltransferase catalyzes enantioselective acylation, yielding (R)- or (S)-enantiomers with >90% ee . Reaction optimization (solvent, temperature) enhances selectivity.

Methodological Considerations

Q. What analytical techniques validate reaction intermediates during multi-step synthesis?

- TLC/HPLC : Monitor reaction progress and intermediate stability .

- Mass Spectrometry (ESI-MS) : Confirms molecular ions (e.g., [M+H]⁺) for intermediates like nitro-THQ derivatives .

- In Situ IR : Tracks functional group transformations (e.g., nitration at C7) .

Q. How are reaction yields optimized for large-scale synthesis?

- Catalyst Screening : Raney nickel or Pd/C enhances hydrogenation efficiency during nitro-to-amine reduction .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility for high-concentration reactions .

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

Q. What are the critical challenges in crystallizing this compound?

Crystallization hurdles include:

- Polymorphism : Solvent choice (e.g., ethanol vs. acetonitrile) affects crystal packing .

- Hygroscopicity : Moisture-sensitive intermediates require inert atmosphere handling .

- Crystal Twinning : Slow cooling rates (0.5°C/min) mitigate defects during nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.